molecular formula C19H17N5O3S B2639566 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide CAS No. 894984-98-6

4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide

Número de catálogo: B2639566
Número CAS: 894984-98-6
Peso molecular: 395.44
Clave InChI: CKVNLOQDGLOVCM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H17N5O3S and its molecular weight is 395.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

4-Methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, exploring its mechanisms, efficacy against various cancer cell lines, and its structural properties that contribute to its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N8O3SC_{15}H_{18}N_{8}O_{3}S, with a molecular weight of approximately 358.41 g/mol. The compound features a sulfonamide group that is often associated with various biological activities, including antimicrobial and anticancer properties.

Research indicates that compounds containing the triazolo-pyridazine scaffold exhibit diverse biological activities primarily through the inhibition of specific protein targets involved in cell proliferation and survival. Notably:

  • Bromodomain Inhibition : The compound has been studied for its inhibitory effects on bromodomains, particularly BRD4. Bromodomains are implicated in various cancers due to their role in regulating gene expression through acetylated lysine recognition. In vitro assays have shown that derivatives of this compound can inhibit BRD4 with micromolar IC50 values, suggesting potential for the development of anticancer therapies targeting epigenetic regulators .
  • Anticancer Activity : Studies have demonstrated that derivatives of the triazolo-pyridazine class exhibit significant cytotoxicity against several cancer cell lines. For instance, compounds tested against lung adenocarcinoma (A549), breast cancer (MCF-7), and cervical cancer (HeLa) show IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Studies

  • Cytotoxicity Assays : A series of studies assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that compounds with substitutions at specific positions on the triazolo-pyridazine scaffold showed enhanced activity. For example:
    • A549 Cell Line : Compound derivatives exhibited IC50 values ranging from 0.054 µM to 0.246 µM .
    • MCF-7 Cell Line : Another derivative demonstrated significant inhibition with an IC50 value of approximately 0.99 µM .
  • Mechanistic Insights : Further investigations into the mechanism revealed that these compounds induce apoptosis in cancer cells by activating caspases and inhibiting tubulin polymerization, leading to cell cycle arrest at the G2/M phase .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Cell Line IC50 (µM) Mechanism
A5490.054 - 0.246Apoptosis via caspase activation
MCF-70.99Inhibition of tubulin polymerization
HeLa8.55Cell cycle arrest

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it exhibits significant cytotoxic activity against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The mechanism of action is believed to involve the inhibition of key signaling pathways associated with tumor growth and survival.

  • Antitumor Activity : In vitro assays demonstrated IC50 values ranging from 0.15 μM to 2.85 μM against these cell lines . The compound's ability to inhibit c-Met kinase activity has been highlighted as a critical factor in its antitumor efficacy.

Enzyme Inhibition

The compound has been explored for its role as an enzyme inhibitor. It primarily targets enzymes involved in critical biochemical pathways:

  • PARP-1 and EGFR : The compound inhibits the activities of Poly (ADP-ribose) polymerase 1 (PARP-1) and Epidermal Growth Factor Receptor (EGFR), which are pivotal in DNA repair mechanisms and cancer cell proliferation .

Pharmacological Studies

Pharmacokinetic studies have indicated that this compound interacts with various proteins and enzymes, influencing drug metabolism pathways.

  • CYP450 Interaction : It has been found to bind to cytochrome P450 enzymes, which are essential for drug metabolism . This interaction may affect the bioavailability and efficacy of co-administered drugs.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Study on Antitumor Efficacy : A recent study evaluated derivatives related to this compound against human cancer cell lines. The results indicated that these derivatives significantly inhibited cell proliferation and induced apoptosis through targeted inhibition of c-Met .
  • Enzyme Targeting Research : Research focusing on enzyme inhibitors has shown that compounds similar to 4-methoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide demonstrate promising results in inhibiting carbonic anhydrase and cholinesterase activities .

Propiedades

IUPAC Name

4-methoxy-N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O3S/c1-13-20-21-19-12-11-18(22-24(13)19)14-3-5-15(6-4-14)23-28(25,26)17-9-7-16(27-2)8-10-17/h3-12,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVNLOQDGLOVCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.